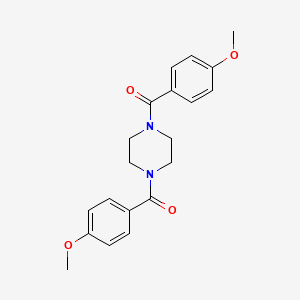

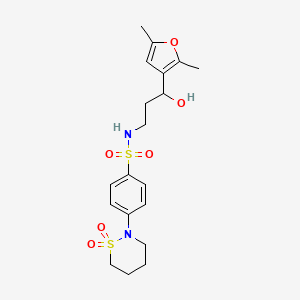

![molecular formula C6H5N3O B2705358 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one CAS No. 1046121-35-0](/img/structure/B2705358.png)

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one” is a chemical compound that has been studied for various applications. It has been identified as an allosteric modulator of the M4 muscarinic acetylcholine receptor . It’s also been studied as a potential ATR inhibitor, which could have implications in cancer treatment .

Synthesis Analysis

The synthesis of “6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one” involves complex chemical reactions. One study describes the design, synthesis, and evaluation of a novel series of fused pyrimidine derivatives as ATR inhibitors . Another study discusses the scaffold hopping to a 5,7-dihydro-6H-pyrrolo [2,3-d]pyrimidin-6-one core structure, which imparted a promising initial selectivity within the CDK family .

Molecular Structure Analysis

The molecular structure of “6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one” is represented by the linear formula C7H6N2O . The InChI code for this compound is 1S/C7H6N2O/c10-7-5-2-1-3-8-6 (5)4-9-7/h1-3H,4H2, (H,9,10) .

Chemical Reactions Analysis

The chemical reactions involving “6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one” are complex and can vary based on the specific context of the reaction. For instance, one study discusses the use of in vivo metabolite identification to pinpoint sulfonamide dealkylation as the primary metabolite .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one” include a molecular weight of 134.14 . It is a solid at room temperature and should be stored in a sealed, dry environment .

Scientific Research Applications

ATR Kinase Inhibition

- Background : ATR (Ataxia Telangiectasia and Rad3-related) kinase plays a crucial role in the DNA damage response (DDR). It senses replication stress (RS) and is considered a potential target for cancer therapy .

Microtubule Affinity Regulating Kinase (MARK) Inhibition

- Background : MARK is involved in regulating microtubule dynamics and has implications in Alzheimer’s disease and other conditions associated with tau hyperphosphorylation .

CDK (Cyclin-Dependent Kinase) Inhibition

- Application : Scaffold hopping from an HTS hit led to the discovery of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as CDK inhibitors. These compounds exhibit promising selectivity within the CDK family, particularly CDKs 1, 4, 6, 7, and 9 .

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

6,7-dihydropyrrolo[3,4-d]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-4-1-7-3-9-5(4)2-8-6/h1,3H,2H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXGYUOKAXMMRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NC=NC=C2C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

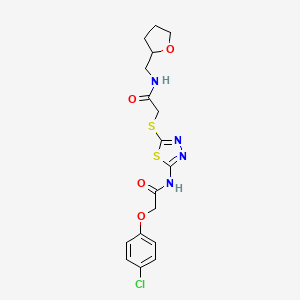

![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2705276.png)

![4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane](/img/structure/B2705280.png)

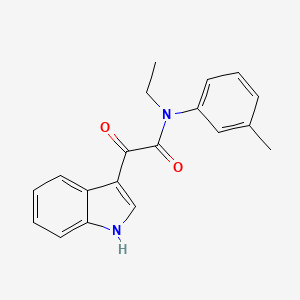

![N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2705282.png)

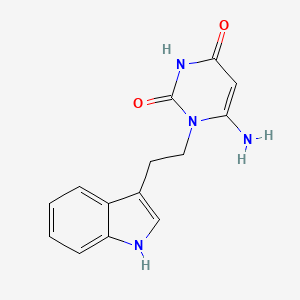

![6-[4-(Pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2705286.png)

![4-(dimethylsulfamoyl)-N-[4-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2705288.png)

![[cis-3-Aminocyclohexyl]methanol](/img/structure/B2705290.png)

![1-[2-(3-Fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2705294.png)